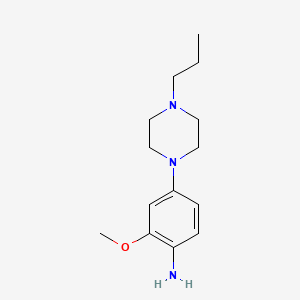
2-(Methyloxy)-4-(4-propyl-1-piperazinyl)aniline
Cat. No. B8749324
M. Wt: 249.35 g/mol
InChI Key: ONODIBIXSFKWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093239B2
Procedure details


A mixture of 1-[3-(methyloxy)-4-nitrophenyl]-4-propylpiperazine (0.204 g, 0.73 mmol) and nickel(II) chloride hexahydrate (0.087 g, 0.37 mmol) was stirred in 2:1 MeOH/THF (7 mL) under N2 at rt. To this mixture was added NaBH4 (0.097 g, 2.6 mmol) in 2 equal portions over 5 min. The reaction was stirred at rt for about 45 min, then concentrated under vacuum. The residue was dissolved in DCM and poured through Celite, washing with DCM and EtOAc. The filtrate was concentrated and chromatographed on silica gel to give the title compound of step B (170 mg, 0.68 mmol, 93%) as a grey oil. 1H NMR (400 MHz, DMSO-d6): δ 6.50 (d, 1H, J=8.25), 6.47 (d, 1H, J=2.38 Hz), 6.26 (dd, 1H, J=2.47 and 8.34 Hz), 4.19 (br s, 2H), 3.72 (s, 3H), 2.90-2.94 (m, 4H), 2.43-2.47 (m, 4H), 2.25 (t, 2H, J=7.42 Hz), 1.44 (q, 2H, J=7.39 Hz), 0.86 (t, 3H, J=7.33 Hz).
Name
1-[3-(methyloxy)-4-nitrophenyl]-4-propylpiperazine
Quantity
0.204 g
Type
reactant
Reaction Step One

Name
nickel(II) chloride hexahydrate
Quantity
0.087 g
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][CH3:20])[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.[BH4-].[Na+]>O.O.O.O.O.O.[Ni](Cl)Cl.CO.C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:13][CH2:14][N:15]([CH2:18][CH2:19][CH3:20])[CH2:16][CH2:17]2)[CH:6]=[CH:7][C:8]=1[NH2:9] |f:1.2,3.4.5.6.7.8.9,10.11|
|
Inputs


Step One
|
Name
|
1-[3-(methyloxy)-4-nitrophenyl]-4-propylpiperazine
|
|
Quantity
|
0.204 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)CCC
|
|
Name
|
nickel(II) chloride hexahydrate
|
|
Quantity
|
0.087 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.097 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
MeOH THF
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at rt for about 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in DCM
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with DCM and EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC(=C1)N1CCN(CC1)CCC)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.68 mmol | |
| AMOUNT: MASS | 170 mg | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

